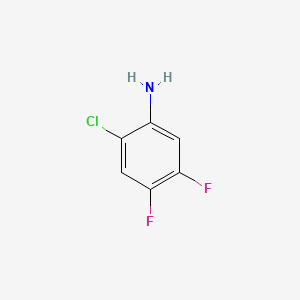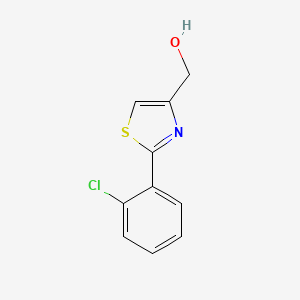
(2-(2-Chlorophenyl)thiazol-4-yl)methanol
描述
“(2-(2-Chlorophenyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.7 g/mol . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 . The canonical SMILES string is C1=CC=C(C(=C1)C2=NC(=CS2)CO)Cl .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 61.4 Ų . It has a complexity of 193 and a XLogP3-AA value of 2.4 , indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors .科学研究应用
Antiviral and Antimicrobial Applications
One study explored the synthesis of novel sulfonamide derivatives starting from 4-chlorobenzoic acid, which exhibited some degree of antiviral activity against the tobacco mosaic virus (Zhuo Chen et al., 2010). This indicates potential applications in developing antiviral agents.
Structural and Spectral Characterization
Research focused on the synthesis and characterization of compounds related to (2-(2-Chlorophenyl)thiazol-4-yl)methanol, providing valuable information on their structural properties through various spectroscopic techniques and computational studies (M. Shahana & A. Yardily, 2020). These findings are essential for understanding the chemical behavior and potential applications of such compounds.
Antioxidant Properties
A study synthesized derivatives with thiazole moieties that showed significant in vitro antioxidant activity, suggesting that compounds related to (2-(2-Chlorophenyl)thiazol-4-yl)methanol could serve as potent antioxidants for further investigation (M. V. Bhaskara Reddy et al., 2015).
Antimicrobial Evaluation
Another research demonstrated the synthesis of thiazole derivatives, including (2-(2-Chlorophenyl)thiazol-4-yl)methanol, with moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species, indicating their potential as antimicrobial agents (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).
Photoinduced Reactions
Research on photoinduced reactions involving thiazole compounds has provided insights into their potential applications in photochemical processes, which could be relevant for developing new photodynamic therapies or materials (T. Matsuura & I. Saito, 1969).
Catalytic Applications
Studies have also investigated the use of related thiazole compounds in catalytic processes, including the synthesis of benzothiazine and oxazine derivatives, showcasing the utility of these compounds in facilitating chemical transformations (B. Reddy et al., 2012).
属性
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHLPKQSTYCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622952 | |
| Record name | [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Chlorophenyl)thiazol-4-yl)methanol | |
CAS RN |
639517-86-5 | |
| Record name | 2-(2-Chlorophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639517-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

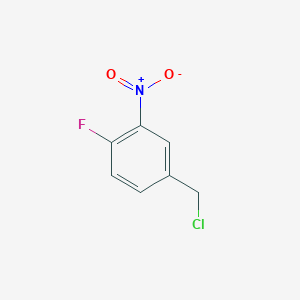
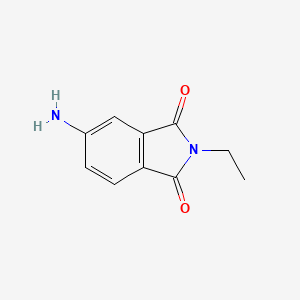
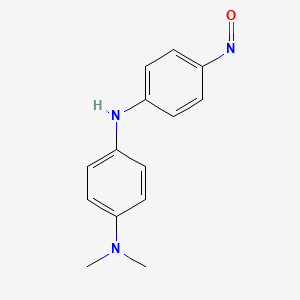
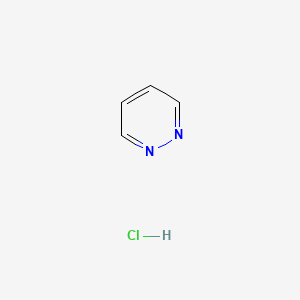

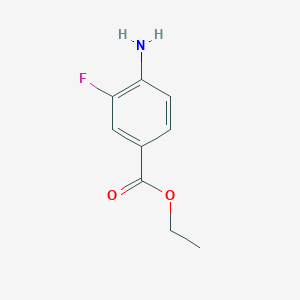
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)
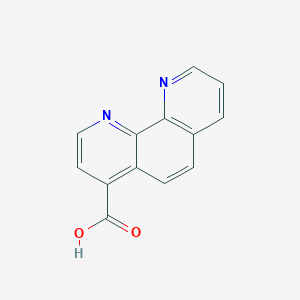
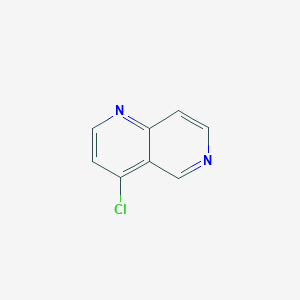
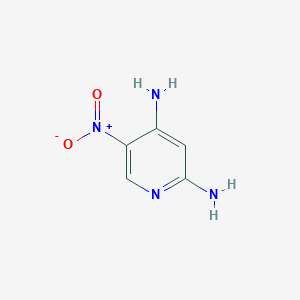
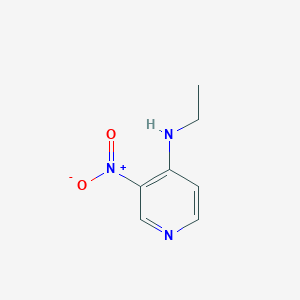
![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)
